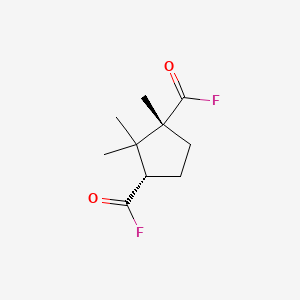
2-(4-Bromophenyl)-6-methyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-6-methyl-4-pyrimidinol, also known as BMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyrimidinol, a type of heterocyclic compound, and is composed of two aromatic rings, a nitrogen atom, and a methyl group. BMP has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-6-methyl-4-pyrimidinol has been used in a variety of scientific research applications. It has been studied for its potential to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate in cells. This compound has also been studied for its potential to inhibit the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glycogen metabolism in cells. Additionally, this compound has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins in cells.
Mécanisme D'action
The mechanism by which 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol acts on the enzymes DHFR, GSK-3, and COX-2 is not yet fully understood. However, it is believed that this compound binds to the active sites of the enzymes, blocking their activity. This inhibition of the enzymes' activity leads to a decrease in the production of folate, glycogen, and prostaglandins, respectively.
Biochemical and Physiological Effects
The inhibition of DHFR, GSK-3, and COX-2 by this compound can have a variety of biochemical and physiological effects. Inhibition of DHFR can lead to a decrease in folate production, which can affect the production of DNA and other cellular components. Inhibition of GSK-3 can lead to a decrease in glycogen production, which can affect the metabolism of glucose and other carbohydrates. Inhibition of COX-2 can lead to a decrease in prostaglandin production, which can affect the regulation of inflammation and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromophenyl)-6-methyl-4-pyrimidinol has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is stable and can be stored for long periods of time. However, this compound is relatively expensive, and its effects on the enzymes DHFR, GSK-3, and COX-2 are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research on 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol and its effects on the enzymes DHFR, GSK-3, and COX-2. One potential direction is to further investigate the mechanism by which this compound binds to the active sites of the enzymes. Another potential direction is to investigate the effects of this compound on other enzymes and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound and its derivatives. Finally, research could be conducted to investigate the potential toxicity of this compound and its derivatives.
Méthodes De Synthèse
2-(4-Bromophenyl)-6-methyl-4-pyrimidinol can be synthesized from the reaction of 4-bromophenylacetic acid and 6-methyl-4-pyrimidinol. In this reaction, the 4-bromophenylacetic acid is treated with a base, such as sodium hydroxide, to form a salt. This salt is then reacted with 6-methyl-4-pyrimidinol in the presence of a catalyst, such as palladium on carbon, to form the desired product.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMPRRJUFLDOCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651054 |
Source


|
| Record name | 2-(4-Bromophenyl)-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-52-4 |
Source


|
| Record name | 2-(4-Bromophenyl)-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3-methylbenzo[d]isoxazol-7-amine](/img/structure/B575518.png)
![1-methyl-3H-imidazo[1,5-a]benzimidazole](/img/structure/B575520.png)

![(1S,4R,5R,6R,7S)-4-amino-5,6,7-trihydroxy-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B575526.png)
![2-(tert-Butyl)benzo[d]thiazol-6-ol](/img/structure/B575529.png)


![Methyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B575535.png)



